

Application Notes and Protocols for the Quantification of 2-Amino-4-hydroxybenzothiazole

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Compound of Interest

Compound Name: 2-Amino-4-hydroxybenzothiazole

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **2-Amino-4-hydroxybenzothiazole** in various samples. The following methods are based on established analytical techniques for structurally similar compounds, such as 2-aminobenzothiazole and other aminothiazole derivatives. It is crucial to note that while these protocols offer a strong starting point, method validation is essential for the specific quantification of **2-Amino-4-hydroxybenzothiazole** in your matrix of interest.

Overview of Analytical Methods

The primary methods for the quantification of aminobenzothiazole derivatives are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.

Quantitative Data Summary

The following table summarizes the performance characteristics of analytical methods developed for 2-aminobenzothiazole and a novel aminothiazole derivative (21MAT), which can serve as a reference for developing a method for **2-Amino-4-hydroxybenzothiazole**.^{[1][2]}

| Parameter | Method 1: LC-MS/MS | Method 2: SPE-LC-HRMS | Method 3 (Reference): LC-MS/MS for Aminothiazole Derivative |
|-------------------------------|--|--|---|
| Analyte | 2-Aminobenzothiazole | 2-Aminobenzothiazole | Novel Aminothiazole (21MAT) |
| Matrix | Human Urine | Fish Tissue | Rat Plasma |
| Instrumentation | LC-ESI(+)-MS/MS | LC-HRMS | LC-MS/MS |
| Sample Preparation | Enzymatic deconjugation, Solid-Phase Extraction (SPE) | QuEChERS, SPE clean-up | Protein Precipitation |
| Linearity Range | Not explicitly stated, but LOD suggests a low ng/mL range.[1][2] | 0.5 - 500 µg/L (in solution)[1] | 1.25 - 1250 ng/mL[1][3] |
| Limit of Detection (LOD) | 0.07 ng/mL | 0.1 µg/L (instrumental) | Not Reported |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.5 µg/L (instrumental) | 1.22 ng/mL (as LLOQ)[3] |
| Accuracy (% Recovery) | Not explicitly stated | 62-69% in wastewater | Within ±15% of nominal concentration |
| Precision (%RSD) | Not explicitly stated | Intra-day and Inter-day RSDs were determined | Within ±15% |

Experimental Protocols

LC-MS/MS Method for Quantification in Biological Fluids (Based on a Novel Aminothiazole Derivative)[3][4][5]

This protocol is adapted from a validated method for a novel aminothiazole derivative in rat plasma and serves as a robust starting point.

3.1.1. Sample Preparation: Protein Precipitation[1][3]

- To 50 µL of the plasma sample, add 50 µL of an internal standard solution (a structurally similar compound to **2-Amino-4-hydroxybenzothiazole**, at a concentration of 1000 ng/mL in acetonitrile).
- Add 175 µL of acetonitrile to precipitate the proteins.[3]
- Vortex the mixture for 10 minutes at 1500 rpm.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[3]
- Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

3.1.2. Liquid Chromatography Conditions

- Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[4]
- Mobile Phase A: 5 mM ammonium formate with 0.1% v/v formic acid in water.[4]
- Mobile Phase B: Acetonitrile/methanol (95:5 v/v) with 0.1% v/v formic acid.[5]
- Elution: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[4]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 40°C.[4]
- Injection Volume: 5 µL.[3]

3.1.3. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
- Detection Mode: Multiple Reaction Monitoring (MRM).

- Precursor and Product Ions: These will need to be optimized for **2-Amino-4-hydroxybenzothiazole**. For the related compound 2-aminobenzothiazole, the molecular ion $[M+H]^+$ is at m/z 151.03244.[1] A similar starting point would be used for **2-Amino-4-hydroxybenzothiazole** ($C_7H_6N_2OS$, MW: 166.20).
- Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.

HPLC-UV Method for Quantification in Analytical Solutions[3][6]

This method is suitable for the analysis of **2-Amino-4-hydroxybenzothiazole** in less complex matrices, such as analytical solutions or pharmaceutical formulations.

3.2.1. Sample Preparation

- Dissolve the sample in the mobile phase or a compatible solvent.
- Filter the sample through a 0.22 μm syringe filter before injection.

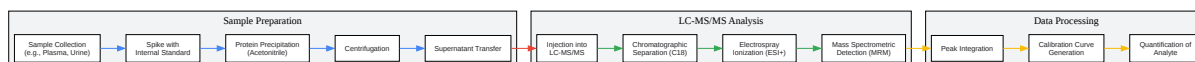
3.2.2. Liquid Chromatography Conditions

- Column: Phenomenex® Luna C18 (50 mm \times 4.6 mm, 5 μm) or equivalent.[3][4]
- Mobile Phase A: 0.1% v/v orthophosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Elution: Isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B.[3][4]
- Flow Rate: 1.0 mL/min.[3][4]
- Column Temperature: Ambient or controlled at 30°C for better reproducibility.
- Injection Volume: 20 μL .
- UV Detection: The wavelength should be set at the λ_{max} of **2-Amino-4-hydroxybenzothiazole**. For a similar compound, detection was at 272 nm.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of **2-Amino-4-hydroxybenzothiazole** in biological samples using LC-MS/MS.

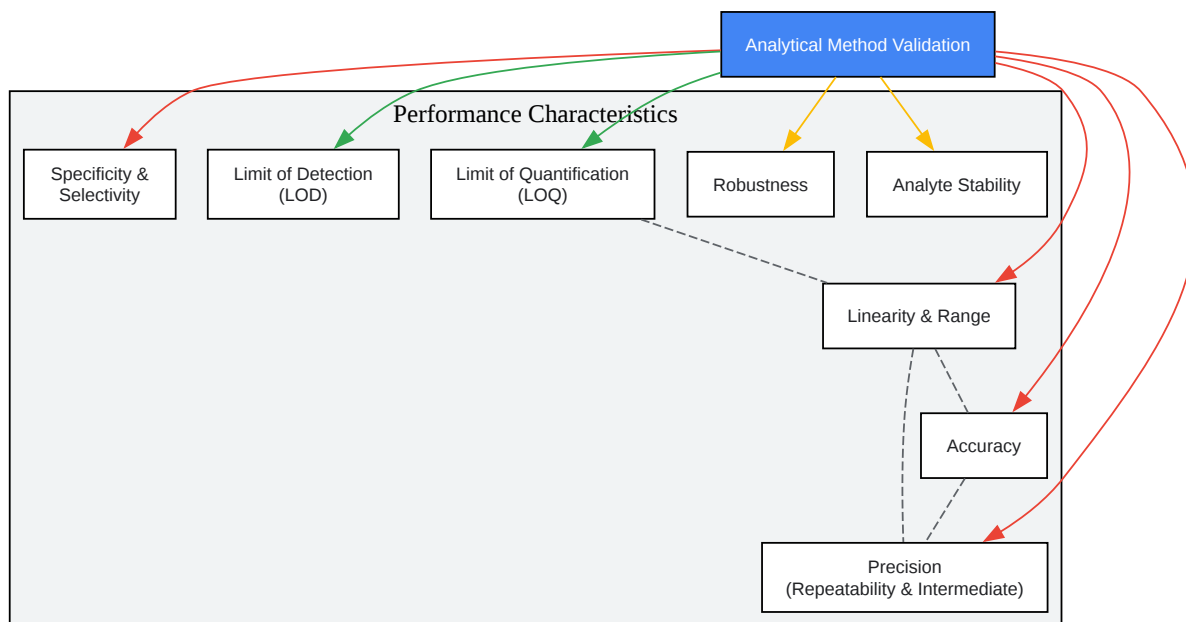


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Caption: General experimental workflow for LC-MS/MS analysis.

Analytical Method Validation Logical Relationship

The following diagram outlines the key parameters and their relationships in the validation of an analytical method for **2-Amino-4-hydroxybenzothiazole**.



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Caption: Logical relationships in analytical method validation.

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